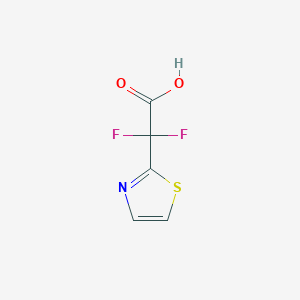

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid

Overview

Description

“2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid” is a chemical compound with the CAS Number: 1803570-24-2 . It has a molecular weight of 179.15 and is typically stored at 4°C . It is a powder in physical form .

Molecular Structure Analysis

The InChI code for “2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid” isInChI=1S/C5H3F2NO2S/c6-5 (7,4 (9)10)3-1-11-2-8-3/h1-2H, (H,9,10) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

“2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid” is a powder in physical form . It has a molecular weight of 179.15 . It is typically stored at 4°C .Scientific Research Applications

Pharmaceutical Drug Synthesis

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid: is a compound that can be utilized in the synthesis of various pharmaceutical drugs. The thiazole ring, a core structure within this compound, is known for its presence in many therapeutic agents . For instance, thiazole derivatives have been used to create antimicrobial, antiretroviral, antifungal, and anticancer medications. This compound’s unique structure allows for the development of new drugs with potential efficacy against a range of diseases.

Agrochemical Development

The thiazole moiety is also significant in the field of agrochemicals . It can be incorporated into compounds that act as growth promoters or pesticides. The difluoro and thiazolyl groups in 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid may enhance the activity and stability of such agrochemicals, potentially leading to more effective and durable products.

Material Science Applications

In material science, 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid could contribute to the development of novel materials with unique properties . Thiazole derivatives are known for their application in creating liquid crystals, sensors, and catalysts. The difluoro moiety could impart additional characteristics like increased resistance to degradation or improved catalytic efficiency.

Analytical Chemistry Techniques

This compound may find applications in analytical chemistry as a reagent or a standard for calibration . Its well-defined structure and stability under various conditions make it suitable for use in high-precision analytical methods, such as chromatography or mass spectrometry.

Biological Research

In biological research, 2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid can be used to study enzyme reactions and metabolic pathways . Its incorporation into biomolecules could help in tracing and understanding complex biological processes, potentially leading to breakthroughs in biochemistry and molecular biology.

Chemical Synthesis Methodology

The compound’s structure allows for its use in developing new synthetic methodologies . For example, it could be used in the synthesis of other fluorinated compounds, which are of great interest due to their unique reactivity and potential medicinal properties.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to have diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives are known to interact with multiple receptors, leading to various biological responses .

Biochemical Pathways

Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.

Result of Action

Thiazole derivatives have been associated with a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The solubility properties of thiazole compounds suggest that their action and stability may be influenced by the solvent environment .

properties

IUPAC Name |

2,2-difluoro-2-(1,3-thiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-5(7,4(9)10)3-8-1-2-11-3/h1-2H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRUGPSWWDUJJGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)C(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Difluoro-2-(1,3-thiazol-2-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B1383217.png)

![tert-Butyl 3-bromo-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B1383222.png)

![Uridine, 5-[(1E)-3-amino-1-propenyl]-2'-deoxy-](/img/structure/B1383224.png)

![(4aR,7aS)-1-(2-chloropyrimidin-4-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1383230.png)